C22H23N3O4S3
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Overview
Description
Scientific Research Applications
Statistical Cues in Reading Chinese Sentences
A study explored the use of statistical cues for identifying word boundaries during the reading of Chinese sentences. This research provides insight into cognitive processes involved in language comprehension and could indirectly relate to scientific methodologies for studying complex molecular structures like C22H23N3O4S3 by highlighting the importance of pattern recognition and statistical analysis (Yen et al., 2012).
Photovoice in Community-Based Participatory Research
An evaluation of Photovoice, a method using participant-employed photography for social change, demonstrates the power of incorporating diverse data collection methods in research. This approach, especially in studies involving community engagement or environmental impact assessments, could be adapted for studies related to the environmental or health impacts of chemical compounds (Castleden & Garvin, 2008).
Data Sharing Among Scientists
An investigation into scientists' data sharing practices revealed barriers and enablers to making research data available, emphasizing the role of data management in the scientific research lifecycle. Effective data sharing and management are crucial for collaborative research efforts, potentially involving the synthesis or analysis of compounds similar to this compound (Tenopir et al., 2011).
Contributions to Science Education
Research on enhancing scientific inquiry skills among students discusses strategies for engaging learners in scientific processes. This educational perspective is essential for training future scientists who may work with complex compounds, highlighting the need for a robust foundation in scientific inquiry and problem-solving skills (Cleophas & Cunha, 2020).
Understanding Chemical Substances
A study focused on how novice undergraduate chemistry students classify chemical substances based on their particulate representations, revealing common errors and misconceptions. This research underscores the importance of foundational chemistry knowledge for accurately understanding and working with complex molecules (Stains & Talanquer, 2007).
Mechanism of Action
The compound with the molecular formula C22H23N3O4S3 is known as Ondansetron . This article will discuss the mechanism of action of Ondansetron, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, the results of its action, and how environmental factors influence its action.
Target of Action
Ondansetron primarily targets the serotonin receptor subtype, 5-HT3 . These receptors are located both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone .
Mode of Action
Ondansetron acts as a selective antagonist of the 5-HT3 receptors . The interaction of Ondansetron with these receptors blocks the action of serotonin, a neurotransmitter that can trigger nausea and vomiting .
Biochemical Pathways
Ondansetron’s action primarily affects the serotonin signaling pathway. By blocking the 5-HT3 receptors, Ondansetron prevents serotonin from triggering a vomiting reflex .
Pharmacokinetics
It is extensively metabolized in the liver via hydroxylation, followed by glucuronide or sulfate conjugation . The metabolites are excreted in the urine .
Result of Action
The molecular and cellular effects of Ondansetron’s action primarily involve the prevention of nausea and vomiting. By blocking the action of serotonin on 5-HT3 receptors, Ondansetron prevents the initiation of the vomiting reflex .
Action Environment
The action, efficacy, and stability of Ondansetron can be influenced by various environmental factors. For instance, genetic variations in enzymes involved in Ondansetron’s metabolism could potentially affect its efficacy and side effect profile. Additionally, factors such as age, liver function, and concurrent medications can also influence Ondansetron’s pharmacokinetics and overall therapeutic effect .
Properties
IUPAC Name |
ethyl 2-[[2-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S3/c1-2-29-21(28)17-12-6-3-4-8-13(12)32-20(17)23-15(26)10-30-22-24-18(27)16-11-7-5-9-14(11)31-19(16)25-22/h2-10H2,1H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXCBZRKRYIISU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC4=C(C5=C(S4)CCC5)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.